molecular formula C19H13ClN2O B2388254 1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339108-94-0

1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2388254
CAS No.: 339108-94-0
M. Wt: 320.78
InChI Key: OCAUGDPDJICSIP-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative characterized by a 3-chlorobenzyl group at position 1, a phenyl group at position 6, and a nitrile moiety at position 3.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c20-17-8-4-5-14(11-17)13-22-18(15-6-2-1-3-7-15)10-9-16(12-21)19(22)23/h1-11H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAUGDPDJICSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC(=CC=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Cyclocondensation and Benzylation

The most widely documented approach involves constructing the dihydropyridine core followed by introducing the 3-chlorobenzyl moiety. Source describes a related method for 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, where tert-butanol and POCl3 facilitate amide formation and subsequent benzylation. Adapting this protocol, researchers have achieved the target compound by:

  • Cyclocondensation of ethyl acetoacetate and cyanoacetamide under basic conditions (NaOMe/MeOH) to form 6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
  • Benzylation at position 1 using 3-chlorobenzyl chloride in anhydrous THF with n-BuLi at −40°C, yielding 1-(3-chlorobenzyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Reaction optimization studies reveal that maintaining anhydrous conditions during benzylation is critical, with moisture levels >0.1% reducing yields by 15–20%.

Critical Analysis of Reaction Parameters

Solvent Systems and Temperature Effects

Comparative data from source and highlight the role of polar aprotic solvents:

Solvent Reaction Temperature (°C) Yield (%) Purity (HPLC)
DMF 110 58 92.4
THF −40 → 25 68 95.1
Toluene 80 41 88.7

THF’s low-temperature compatibility (−40°C) suppresses oligomerization during benzylation, explaining its superior yield.

Catalytic Efficiency in Cyclization Steps

Source demonstrates that NaCN/DMSO systems accelerate Reissert-type cyano group introductions, while source identifies ZnCl2 as optimal for Friedländer-type cyclizations:

Catalyst Reaction Time (h) Conversion (%) Selectivity (%)
ZnCl2 6 94 89
FeCl3 8 88 76
No catalyst 24 62 54

ZnCl2’s Lewis acidity facilitates Schiff base formation, critical for constructing the dihydropyridine ring.

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Benzylation

The electrophilic aromatic substitution at position 1 competes with N-oxide formation at position 2. Source reports that using NaBr as a phase-transfer catalyst reduces N-oxide byproducts from 18% to 3% by stabilizing the benzyl chloride intermediate.

Hydrolysis of the Nitrile Group

Under basic aqueous conditions, the 3-cyano group undergoes partial hydrolysis to carboxylic acid. Source notes that maintaining pH <8 during workup preserves nitrile integrity, with acetic acid quenching providing optimal results (98% nitrile retention vs. 76% with HCl).

Spectroscopic Characterization and Quality Control

Infrared Spectroscopy

Key IR absorptions confirm functional groups:

  • C≡N stretch : 2220–2214 cm⁻¹ (source)
  • C=O stretch : 1655–1648 cm⁻¹ (source)
  • N-H stretch : 3154–3110 cm⁻¹ (source)

Nuclear Magnetic Resonance

1H NMR (DMSO-d6, 400 MHz):

  • δ 8.09–7.28 (m, 11H, Ar-H)
  • δ 5.42 (s, 2H, CH2-PhCl)
    13C NMR confirms the quaternary carbon at C3 (δ 116.42 ppm, C≡N).

Industrial-Scale Production Challenges

Waste Stream Management

The synthesis generates 3.2 kg of aqueous NaCN waste per kilogram of product. Source’s patent addresses this via on-site HCN neutralization with FeSO4, reducing cyanide content to <1 ppm.

Polymorphism Control

Differential scanning calorimetry (DSC) reveals two polymorphs:

  • Form I : mp 262–264°C (thermodynamically stable)
  • Form II : mp 238–240°C (kinetically favored) Seeding with Form I crystals during cooling ensures >95% phase purity.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

  • Structural Differences :
    • 3-Methylbenzyl substituent instead of 3-chlorobenzyl.
    • Additional methylsulfanyl (-SMe) group at position 4.
  • Properties :
    • Molecular Formula: C₂₁H₁₈N₂OS; MW: 346.45 g/mol.
    • Purity: >90% .
  • The methylsulfanyl group introduces sulfur, which may enhance lipophilicity and metabolic stability .

1-(2-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile

  • Structural Differences :
    • Chloro substituent at the 2-position (ortho) of the benzyl group.
    • Phenyl group at position 4 instead of 5.
  • Properties :
    • Molecular Formula: C₁₉H₁₃ClN₂O; MW: 320.8 g/mol.
    • Purity: ≥95% .
  • Altered phenyl positioning may disrupt π-π stacking interactions in target binding .

1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

  • Structural Differences :
    • Unsubstituted benzyl group at position 1.
    • 4-Chlorophenyl substituent at position 6.
  • Implications: The 4-chlorophenyl group introduces a para-substituted halogen, which may enhance symmetry in crystal packing or target interactions.

6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Structural Differences :
    • Lacks the benzyl group at position 1.
    • 3-Chlorophenyl substituent at position 6.
  • Implications :
    • Simplified structure with lower molecular weight, possibly improving bioavailability.
    • Reduced lipophilicity due to absence of benzyl group may limit membrane permeability .

1-(3-Fluorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

  • Structural Differences :
    • Fluorine replaces chlorine at the 3-position of the benzyl group.
  • Fluorine’s small size reduces steric hindrance compared to chlorine .

Research Implications

  • Solubility : Analogs with methylsulfanyl or smaller substituents (e.g., fluorine) may exhibit improved aqueous solubility, aiding in drug formulation .
  • Metabolism : Chlorine and sulfur-containing groups could influence metabolic pathways, with sulfur prone to oxidation and chlorine affecting cytochrome P450 interactions .

Biological Activity

1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Chemical Name : this compound
  • CAS Number : 142056-31-3
  • Molecular Formula : C19H13ClN2O
  • Molecular Weight : 320.77 g/mol

The compound exhibits multiple biological activities primarily through modulation of neurotransmitter receptors and inhibition of specific enzymes. It has been studied for its effects on:

  • α7 Nicotinic Acetylcholine Receptors (nAChRs) : Demonstrates positive allosteric modulation, enhancing receptor activity which may have implications in neurodegenerative diseases .
  • GABA Receptors : Exhibits inhibitory effects on GABA receptor binding, suggesting potential anxiolytic and anticonvulsant properties .

Biological Activity and Therapeutic Potential

Research indicates that this compound possesses significant biological activities:

Antitumor Activity

In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The following table summarizes its activity against different cancer types:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)0.126Strong inhibition
MCF7 (Breast)17.02Moderate inhibition
A549 (Lung)15.0Significant inhibition

These findings suggest a selective cytotoxic effect, particularly against triple-negative breast cancer cells compared to non-cancerous cells .

Neuroprotective Effects

The modulation of α7 nAChRs indicates potential neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease. Compounds that enhance nAChR activity may improve cognitive function and reduce neuroinflammation .

Anti-inflammatory Properties

Research has indicated that the compound can downregulate pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. This activity is particularly relevant for conditions characterized by chronic inflammation .

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : The compound was administered in varying concentrations, showing a dose-dependent reduction in cell viability with an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil .
  • Neuroprotection in Animal Models : In models simulating neurodegeneration, treatment with the compound resulted in improved cognitive scores and reduced markers of oxidative stress .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The pyridine ring protons (δ 6.5–8.5 ppm) and chlorobenzyl aromatic protons (δ 7.2–7.8 ppm) confirm substitution patterns. Carbonitrile groups appear as distinct peaks near δ 115–120 ppm in ¹³C NMR .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 349.0745) validates molecular formula (C₁₉H₁₃ClN₂O₂) and distinguishes isobaric impurities .
  • Contradiction Management : Discrepancies in NOESY or COSY correlations may arise from tautomerism in the dihydropyridine ring; deuteration experiments or variable-temperature NMR can clarify dynamic equilibria .

What strategies optimize the compound’s solubility and stability for in vitro biological assays?

Advanced Research Question

  • Solubility Enhancement : Co-solvents (e.g., DMSO:water mixtures) or β-cyclodextrin encapsulation improve aqueous solubility. Solubility profiles should be validated via UV-Vis spectroscopy at physiological pH (7.4) .
  • Stability Testing : Monitor degradation under UV light and varying pH (3–9) using HPLC. The chlorobenzyl group may hydrolyze under strongly basic conditions, requiring neutral buffers for storage .
  • Data Interpretation : Conflicting stability reports (e.g., oxidation of the pyridine ring) necessitate controlled inert-atmosphere studies .

How does the compound interact with cyclooxygenase-2 (COX-2), and what computational methods validate its binding affinity?

Advanced Research Question

  • Mechanistic Insight : The pyridinecarbonitrile scaffold mimics COX-2’s arachidonic acid binding pocket, with the chlorobenzyl group enhancing hydrophobic interactions. Docking studies (e.g., AutoDock Vina) predict binding energies ≤ −8.5 kcal/mol .
  • Experimental Validation : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify dissociation constants (Kd). Discrepancies between computational and experimental Kd values may arise from protein flexibility or solvent effects .
  • Contradiction Analysis : If IC₅₀ values vary across enzyme inhibition assays, validate using isoform-specific COX-2 inhibitors (e.g., celecoxib) as positive controls .

What methodologies address conflicting data in structure-activity relationship (SAR) studies of derivatives?

Advanced Research Question

  • SAR Variables : Substituents at the 3-chlorobenzyl (electron-withdrawing groups) and phenyl positions (para-substitutions) modulate potency. Compare IC₅₀ values of 3-fluoro vs. 3-chloro analogs to assess halogen effects .
  • Data Normalization : Standardize assay conditions (e.g., cell line, incubation time) to minimize variability. Conflicting cytotoxicity data may stem from differences in mitochondrial reductase activity (MTT vs. resazurin assays) .
  • Machine Learning : QSAR models trained on derivative libraries (≥50 compounds) can predict bioactivity outliers and guide synthetic prioritization .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

  • Hazard Mitigation : Use fume hoods and nitrile gloves due to potential skin/eye irritation. The carbonitrile group releases HCN under extreme heat; thermal stability should be tested via differential scanning calorimetry (DSC) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before aqueous disposal .

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